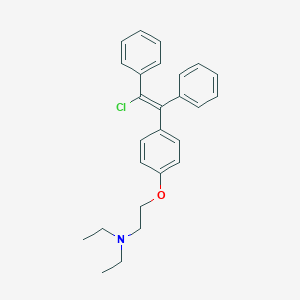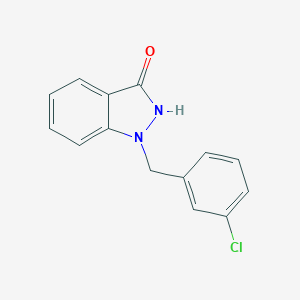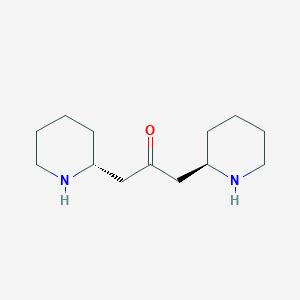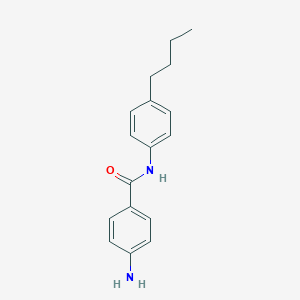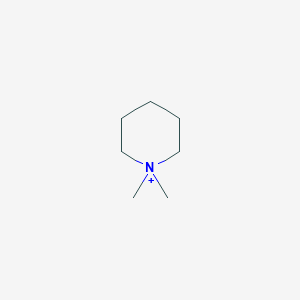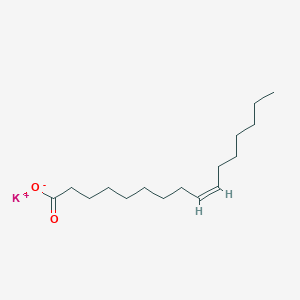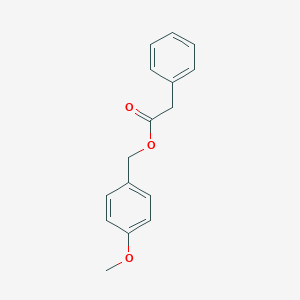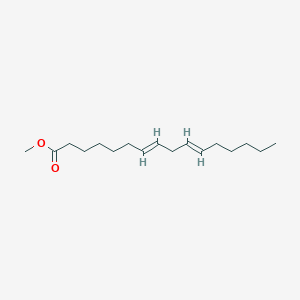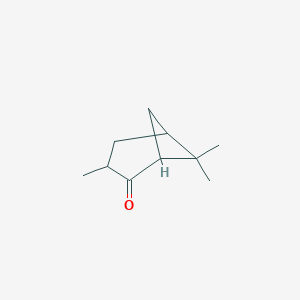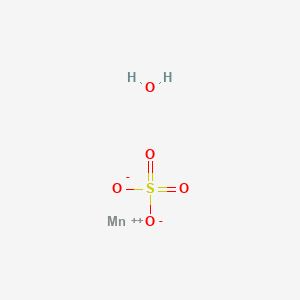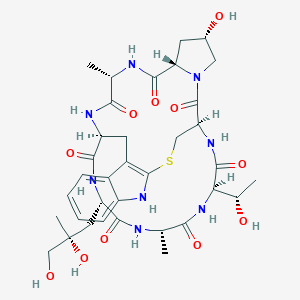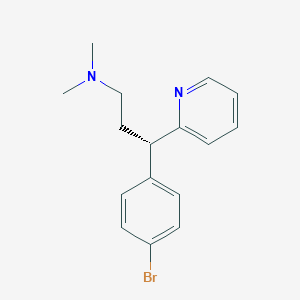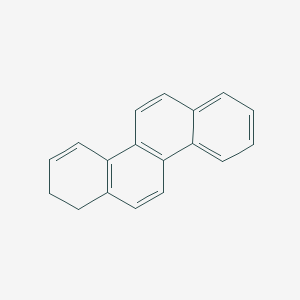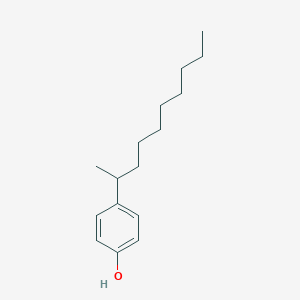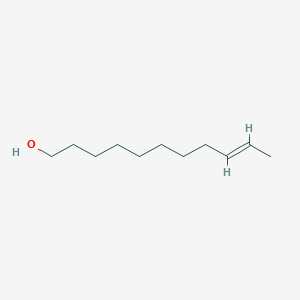
Undec-9-enol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undec-9-enol is a chemical compound with the molecular formula C11H20O. It is also known as 1-undecen-9-ol or 9-hydroxy-1-undecene. This compound is widely used in the field of organic chemistry and biochemistry due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Undec-9-enol has several scientific research applications, including as a flavor and fragrance compound, a precursor for the synthesis of other organic compounds, and as a chiral auxiliary in asymmetric synthesis. Undec-9-enol is also used as a surfactant in the production of emulsions and as a lubricant in the manufacturing of plastics.
Wirkmechanismus
Undec-9-enol has a unique mechanism of action that involves the inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels in the brain, which can improve cognitive function and memory.
Biochemische Und Physiologische Effekte
Undec-9-enol has been shown to have several biochemical and physiological effects, including anti-inflammatory, antioxidant, and antifungal properties. Undec-9-enol has also been shown to have an inhibitory effect on the growth of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Undec-9-enol has several advantages for lab experiments, including its low toxicity and high purity. However, the compound is highly reactive and can be difficult to handle. Undec-9-enol also has a short half-life, which can make it challenging to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of undec-9-enol, including the development of new synthesis methods, the investigation of its potential as a therapeutic agent for neurological disorders, and the exploration of its potential as a natural fungicide. Further research is also needed to understand the long-term effects of undec-9-enol on human health and the environment.
Conclusion:
Undec-9-enol is a unique chemical compound with several scientific research applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments make it an interesting compound to study. Further research is needed to fully understand the potential of undec-9-enol in various fields.
Synthesemethoden
Undec-9-enol can be synthesized by several methods, including chemical synthesis and microbial synthesis. Chemical synthesis involves the reaction of 1-undecene with hydrogen peroxide and catalytic amounts of tungsten or molybdenum salts. Microbial synthesis involves the use of microorganisms such as Pseudomonas putida and Candida tropicalis to produce undec-9-enol from fatty acids.
Eigenschaften
CAS-Nummer |
112-46-9 |
|---|---|
Produktname |
Undec-9-enol |
Molekularformel |
C11H22O |
Molekulargewicht |
170.29 g/mol |
IUPAC-Name |
(E)-undec-9-en-1-ol |
InChI |
InChI=1S/C11H22O/c1-2-3-4-5-6-7-8-9-10-11-12/h2-3,12H,4-11H2,1H3/b3-2+ |
InChI-Schlüssel |
XWGRSDLPOHMWEO-NSCUHMNNSA-N |
Isomerische SMILES |
C/C=C/CCCCCCCCO |
SMILES |
CC=CCCCCCCCCO |
Kanonische SMILES |
CC=CCCCCCCCCO |
Andere CAS-Nummern |
112-46-9 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



